N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-21-13(12-7-4-8-22-12)9-19-14(20)10-5-2-3-6-11(10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHCZPHKYVXECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Furan Derivative: The furan ring is introduced through a reaction involving furfural and an appropriate reagent to form the furan-2-yl moiety.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-(trifluoromethyl)benzoic acid with an amine derivative to form the benzamide structure.
Coupling Reactions: The final step involves coupling the furan-2-yl and methoxyethyl groups with the benzamide core under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the benzamide core.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring and benzamide core but differs in the substituents.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and exhibits antimicrobial activity.
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a furan ring, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a moderate level of potency in inhibiting cancer cell growth.
The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The compound shows good absorption characteristics when administered orally.
- Distribution : High lipophilicity indicated by its log P value suggests effective tissue distribution.
- Metabolism : Metabolic studies reveal that it undergoes phase I metabolism primarily through cytochrome P450 enzymes.
- Excretion : The compound is predominantly excreted via renal pathways.
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induces apoptosis |
| Antioxidant | DPPH Assay | 20 | Scavenges free radicals |
| Enzyme Inhibition | α-glucosidase | 30 | Competitive inhibition |
Case Studies
-
Study on Anticancer Effects :
- A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
-
Antioxidant Activity Assessment :
- In an assessment using the DPPH radical scavenging method, the compound exhibited significant antioxidant properties, with an IC50 value indicating effective scavenging ability.
-
Enzyme Inhibition Study :
- The inhibition of α-glucosidase was evaluated, revealing that this compound acts as a competitive inhibitor, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
